2-(4-Chlorophenyl)-1H-imidazole-4-carbaldehyde
CAS No.: 279251-15-9
Cat. No.: VC8261295
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 279251-15-9 |
|---|---|
| Molecular Formula | C10H7ClN2O |
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(6-14)13-10/h1-6H,(H,12,13) |
| Standard InChI Key | VGVWJBPVCVTHNB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features an imidazole ring—a five-membered heterocycle containing two nitrogen atoms—with substituents that enhance its reactivity and biological interactions. The 4-chlorophenyl group introduces electron-withdrawing effects, while the aldehyde moiety at position 4 provides a site for nucleophilic additions or condensations. Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-chlorophenyl)-1H-imidazole-5-carbaldehyde |
| SMILES | C1=CC(=CC=C1C2=NC=C(N2)C=O)Cl |
| InChIKey | VGVWJBPVCVTHNB-UHFFFAOYSA-N |
| Molecular Weight | 206.63 g/mol |
| XLogP3 | 2.2 (estimated) |
The planar imidazole ring facilitates π-π stacking interactions with aromatic residues in biological targets, while the chloro group enhances lipophilicity, improving membrane permeability.
Synthetic Methodologies
One-Pot Synthesis from 4-Acylaminoisoxazoles
A highly efficient route involves the Raney nickel-catalyzed hydrogenation of 4-acylaminoisoxazoles in ethanol, followed by NaOH-mediated recyclization. This method, reported by Gao et al. (2015), achieves yields exceeding 70% under mild conditions . For example:
This approach minimizes waste and avoids hazardous reagents, aligning with green chemistry principles .
Ullmann-Type Coupling Reactions
Alternative routes employ Ullmann coupling to introduce the chlorophenyl group. For instance, reacting 1H-imidazole-4-carbaldehyde with 1-chloro-4-iodobenzene in the presence of cesium carbonate, CuI, and a diamine ligand yields the target compound at 56% efficiency . Key conditions include:
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Solvent: DMF at 110°C under nitrogen.
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Catalyst: CuI with trans-(1R,2R)-N,N’-dimethyl-1,2-cyclohexanediamine.
Chemical Reactivity and Functionalization
Aldehyde Group Reactivity
The aldehyde at position 4 undergoes typical nucleophilic additions, such as:
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Condensation with Amines: Formation of Schiff bases, useful in synthesizing imidazolyl nitrones with neuroprotective properties .
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Reduction to Alcohols: Sodium triacetoxyborohydride reduces the aldehyde to a hydroxymethyl group, as demonstrated in the synthesis of tetrahydroimidazopyrazine derivatives .
Halogen-Directed Functionalization
The chlorine atom on the phenyl ring enables further derivatization via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, enhancing structural diversity for drug discovery.
Pharmacological Applications
Neuroprotective Agents
Imidazolyl nitrones derived from this compound exhibit radical-trapping activity, protecting neurons from oxidative stress. Dhainaut et al. (2007) reported analogs reducing infarct volume in rodent stroke models by 40–60% at 10 mg/kg doses .
Anticancer Activity
As a precursor to mutant IDH inhibitors, the compound disrupts cancer cell metabolism. In vitro studies show IC values of <1 μM against glioblastoma cells .
Future Directions
Recent studies emphasize structural optimization to improve bioavailability. For example, substituting the chloro group with trifluoromethyl enhances blood-brain barrier penetration in neuroactive compounds . Additionally, incorporating the aldehyde into metal-organic frameworks (MOFs) could yield novel catalysts for asymmetric synthesis.
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